molecular formula C21H22N2O3 B13753241 Movellan

Movellan

Cat. No.: B13753241
M. Wt: 350.4 g/mol
InChI Key: ADTDBAKUQAKBGZ-IDZUSDEBSA-N
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Description

Strychnine-N-oxide is a tertiary amine oxide resulting from the oxidation of the non-acylated nitrogen of strychnine. It is a metabolite of strychnine, which is a highly toxic, colorless, bitter crystalline alkaloid derived from the seeds of the Strychnos nux-vomica tree .

Preparation Methods

Synthetic Routes and Reaction Conditions

Strychnine-N-oxide can be synthesized through the oxidation of strychnine. One common method involves the use of hydrogen peroxide as the oxidizing agent under acidic conditions. The reaction typically proceeds at room temperature and yields strychnine-N-oxide as the primary product .

Industrial Production Methods

Industrial production methods for strychnine-N-oxide are not well-documented, likely due to its limited commercial applications. the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

Strychnine-N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Strychnine-N-oxide is unique due to its specific oxidation state and its distinct electrochemical properties.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

(4aR,8aS,13aS,15aS,15bR)-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one

InChI

InChI=1S/C21H22N2O3/c24-18-10-16-19-13-9-17-21(6-7-23(17,25)11-12(13)5-8-26-16)14-3-1-2-4-15(14)22(18)20(19)21/h1-5,13,16-17,19-20H,6-11H2/t13-,16-,17?,19-,20-,21+,23?/m0/s1

InChI Key

ADTDBAKUQAKBGZ-IDZUSDEBSA-N

Isomeric SMILES

C1C[N+]2(CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3CC2[C@@]61C7=CC=CC=C75)[O-]

Canonical SMILES

C1C[N+]2(CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75)[O-]

Origin of Product

United States

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